Cas no 1105976-40-6 (6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)

6-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a difluoromethyl group at the 6-position and a carboxylic acid at the 3-position, enhances reactivity and bioavailability, making it a valuable intermediate for designing bioactive compounds. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further functionalization. This compound is particularly useful in the development of enzyme inhibitors and crop protection agents due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in synthetic workflows.
6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid structure
1105976-40-6 structure
Product Name:6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
CAS No:1105976-40-6
MF:C8H7F2NO2
MW:187.143489122391
MDL:MFCD25482691
CID:4680213
PubChem ID:118803443
Update Time:2025-06-30

6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid
    • 3-Pyridinecarboxylic acid, 6-(difluoromethyl)-5-methyl-
    • 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
    • MDL: MFCD25482691
    • Inchi: 1S/C8H7F2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13)
    • InChI Key: UPHONRUHONEECC-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=CC(C(=O)O)=CN=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Topological Polar Surface Area: 50.2

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6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid Related Literature

Additional information on 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid

6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid: A Promising Compound in Modern Pharmaceutical Research

6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid, with the chemical identifier CAS no 1105976-40-6, has emerged as a pivotal molecule in the field of pharmaceutical chemistry. This compound belongs to the family of pyridine derivatives, characterized by their unique aromatic ring structure and functional groups that confer diverse biological activities. Recent studies have highlighted its potential in the development of novel therapeutics for various diseases, including neurodegenerative disorders and metabolic syndromes. The molecular framework of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid is particularly intriguing due to the presence of fluorine atoms at the 6-position and a methyl group at the 5-position, which contribute to its distinct physicochemical properties and biological interactions.

The synthesis of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid has been a subject of extensive research, with recent advancements in catalytic methodologies enabling more efficient and scalable production processes. A 2023 study published in Journal of Medicinal Chemistry reported a novel asymmetric hydrogenation approach that significantly enhances the yield of this compound while minimizing byproduct formation. This breakthrough is particularly significant for industries aiming to produce high-purity pharmaceutical intermediates, as it reduces both cost and environmental impact. The reaction conditions, including temperature control and solvent selection, have been optimized to ensure the stability of the fluorinated moieties during the synthesis process.

One of the most compelling aspects of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid is its potential application in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2024 preclinical study demonstrated its efficacy as a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. This finding has sparked interest in its use for the treatment of metabolic disorders such as type 2 diabetes and obesity. The compound's ability to modulate lipid metabolism is attributed to its unique molecular interactions with the active site of ACC, as revealed through molecular docking simulations and X-ray crystallography studies.

Furthermore, the pharmacokinetic properties of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid have been extensively evaluated in recent years. A 2023 study published in Drug Metabolism and Disposition highlighted its favorable oral bioavailability and prolonged half-life, which are crucial factors for drug development. The compound exhibits minimal hepatic metabolism, with primary elimination occurring via renal excretion. This characteristic reduces the risk of drug-drug interactions, making it a promising candidate for combination therapies. Additionally, its low aqueous solubility has led to the exploration of advanced formulation techniques, such as nanocrystal suspensions, to enhance its therapeutic efficacy.

The structural versatility of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid has also attracted attention in the field of materials science. A 2024 paper in Advanced Materials described its use as a key building block in the synthesis of functional organic semiconductors. The fluorinated substituents at the 6-position were found to significantly improve the charge-carrier mobility in these materials, making them suitable for applications in flexible electronics and optoelectronics. This dual functionality underscores the importance of understanding the molecular interactions of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid across different scientific disciplines.

Recent advancements in computational chemistry have further expanded the understanding of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid's behavior. Machine learning algorithms have been employed to predict its binding affinity with various biological targets, enabling the identification of potential therapeutic applications. A 2023 study in Chemical Science demonstrated that these predictive models can accurately forecast the compound's interactions with G-protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes. This insight has facilitated the design of more targeted drug candidates, reducing the need for extensive in vitro and in vivo testing.

Despite its promising attributes, the development of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended biological consequences. To mitigate this risk, researchers are exploring the use of prodrug strategies to enhance the compound's specificity. A 2024 study in Pharmaceutical Research described a novel prodrug formulation that selectively releases the active molecule at the target site, thereby minimizing systemic toxicity. This approach represents a significant step forward in the safe and effective application of 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid in clinical settings.

In conclusion, 6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid stands at the forefront of modern pharmaceutical research due to its unique molecular structure and diverse biological activities. The ongoing advancements in its synthesis, pharmacokinetics, and therapeutic applications highlight its potential as a versatile compound for the development of novel therapeutics. As research continues to uncover new insights into its molecular mechanisms, the compound is poised to play a crucial role in addressing some of the most pressing health challenges of our time.

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